molecular formula C21H32O6 B2403828 [(5R,5As,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate CAS No. 1623153-14-9

[(5R,5As,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate

Cat. No. B2403828
CAS RN: 1623153-14-9
M. Wt: 380.481
InChI Key: WQPFOWNSHXWLAY-NFWXSOHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isonanangenine B is a drimane sesquiterpene lactone that has been found in Aspergillus. It decreases survivin mRNA expression in a reporter assay when used at concentrations of 13.6, 18.42, and 26.31 µM. Isonanagenine B (18.42 µM) inhibits STAT3 and NF-κB binding to the survivin promoter in chromatin immunoprecipitation (ChIP) assays. It also induces apoptosis in COLO 320DM cells.

Scientific Research Applications

Cell Biology Research

Isonanangenine B can be used in cell biology research . It’s a biochemical that can be used to study various aspects of cell biology, including cell death and apoptosis .

Transcription Factors Study

This compound can be used in the study of transcription factors . Transcription factors are proteins that control the rate of transcription of genetic information from DNA to messenger RNA.

Apoptosis Research

Isonanangenine B can be used in apoptosis research . Apoptosis is a form of programmed cell death that occurs in multicellular organisms.

Inhibition of STAT3 and NF-κB Binding

Isonanangenine B has been found to inhibit STAT3 and NF-κB binding to the survivin promoter in chromatin immunoprecipitation (ChIP) assays . This could have implications in the study of various diseases, including cancer.

Decreasing Survivin mRNA Expression

The compound has been found to decrease survivin mRNA expression in a reporter assay when used at certain concentrations . This could be useful in studying the regulation of gene expression.

Inducing Apoptosis in COLO 320DM Cells

Isonanangenine B has been found to induce apoptosis in COLO 320DM cells . This could be significant in cancer research, particularly in the study of colorectal cancer.

properties

IUPAC Name

[(5R,5aS,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O6/c1-5-6-7-8-16(23)27-14-11-13-18(24)26-12-21(13,25)20(4)15(22)9-10-19(2,3)17(14)20/h11,14-15,17,22,25H,5-10,12H2,1-4H3/t14-,15-,17+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPFOWNSHXWLAY-NFWXSOHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1C=C2C(=O)OCC2(C3(C1C(CCC3O)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@@H]1C=C2C(=O)OC[C@@]2([C@@]3([C@@H]1C(CC[C@H]3O)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isonanangenine B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5R,5As,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate
Reactant of Route 2
Reactant of Route 2
[(5R,5As,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate
Reactant of Route 3
[(5R,5As,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate
Reactant of Route 4
[(5R,5As,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate
Reactant of Route 5
[(5R,5As,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate
Reactant of Route 6
Reactant of Route 6
[(5R,5As,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate

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